molecular formula C14H9BrClNO3 B1334809 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid CAS No. 827325-60-0

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid

Cat. No.: B1334809
CAS No.: 827325-60-0
M. Wt: 354.58 g/mol
InChI Key: NKUSVNRZDILGSG-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C14H9BrClNO3 and its molecular weight is 354.58 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain . By inhibiting these enzymes, this compound can reduce inflammation and pain, making it a valuable compound in anti-inflammatory research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the prostaglandin synthesis pathway, leading to reduced inflammation in cells . Additionally, this compound can alter gene expression related to inflammatory responses, further highlighting its impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in decreased production of inflammatory mediators, thereby reducing inflammation and pain. The compound’s ability to modulate gene expression also plays a role in its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver toxicity, as observed in some studies . Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to prostaglandin synthesis. It interacts with enzymes such as cyclooxygenase, which play a key role in the conversion of arachidonic acid to prostaglandins . By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of pro-inflammatory metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be distributed throughout various tissues, where it exerts its anti-inflammatory effects . Its localization and accumulation within specific tissues are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell.

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUSVNRZDILGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401927
Record name 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827325-60-0
Record name 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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